Ortho-fluoro acrylfentanyl hydrochloride
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Overview
Description
Ortho-fluoro acrylfentanyl hydrochloride is a synthetic opioid compound categorized as an analytical reference standard. It is known for its potent analgesic properties and is regulated as a Schedule I compound in the United States . The compound is primarily used in research and forensic applications due to its high potency and structural similarity to fentanyl .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ortho-fluoro acrylfentanyl hydrochloride involves the reaction of N-(2-fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-2-propenamide with hydrochloric acid to form the hydrochloride salt . The reaction conditions typically include the use of solvents such as methanol or ethanol and may require specific temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods
the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with additional purification steps to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
Ortho-fluoro acrylfentanyl hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at the fluorine or other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various metabolites and derivatives of this compound, which can be analyzed using techniques like gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy .
Scientific Research Applications
Ortho-fluoro acrylfentanyl hydrochloride has several scientific research applications:
Mechanism of Action
Ortho-fluoro acrylfentanyl hydrochloride exerts its effects by binding to the mu-opioid receptors in the central nervous system . This binding leads to the inhibition of neurotransmitter release, resulting in analgesic and sedative effects . The compound’s high affinity for these receptors contributes to its potent effects and potential for abuse .
Comparison with Similar Compounds
Similar Compounds
Fentanyl: A well-known synthetic opioid with similar analgesic properties.
Acetylfentanyl: Another fentanyl analog with slightly different chemical structure and potency.
Furanylfentanyl: A fentanyl analog with a furan ring, known for its high potency and risk of overdose.
Uniqueness
Ortho-fluoro acrylfentanyl hydrochloride is unique due to the presence of a fluorine atom in its structure, which can influence its pharmacokinetic and pharmacodynamic properties . This structural modification can affect the compound’s binding affinity, metabolic stability, and overall potency compared to other fentanyl analogs .
Properties
CAS No. |
2309383-10-4 |
---|---|
Molecular Formula |
C22H26ClFN2O |
Molecular Weight |
388.9 g/mol |
IUPAC Name |
N-(2-fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]prop-2-enamide;hydrochloride |
InChI |
InChI=1S/C22H25FN2O.ClH/c1-2-22(26)25(21-11-7-6-10-20(21)23)19-13-16-24(17-14-19)15-12-18-8-4-3-5-9-18;/h2-11,19H,1,12-17H2;1H |
InChI Key |
IUSNDNFKGABFGH-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=CC=C3F.Cl |
Origin of Product |
United States |
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